3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine
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Overview
Description
3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine is a compound that features an imidazole ring substituted with a cyclopropyl group and a propan-1-amine chain. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine typically involves the condensation of 2-cyclopropyl-1H-imidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1H-imidazole: Lacks the propan-1-amine chain.
3-(1H-imidazol-1-yl)propan-1-amine: Lacks the cyclopropyl group.
2-methyl-1H-imidazole: Substituted with a methyl group instead of a cyclopropyl group.
Uniqueness
3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine is unique due to the presence of both the cyclopropyl group and the propan-1-amine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1369272-03-6 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(2-cyclopropylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c10-4-1-6-12-7-5-11-9(12)8-2-3-8/h5,7-8H,1-4,6,10H2 |
InChI Key |
UDJRIIDKTUCDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CN2CCCN |
Purity |
95 |
Origin of Product |
United States |
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